2-Tosylethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTYBCCVEBZJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402087 | |
| Record name | 2-(4-methylphenyl)sulfonylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50702-03-9, 1093405-12-9 | |
| Record name | 2-(4-methylphenyl)sulfonylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylbenzenesulfonyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Tosylethanamine and Its Derivatives
Direct Synthesis Approaches to 2-Tosylethanamine Scaffolds
Direct methods offer an efficient pathway to β-tosylamino compounds by concurrently forming the carbon-nitrogen and carbon-sulfur bonds across a carbon-carbon double bond.
Aminosulfonylation of Alkenes and Related Olefins
The aminosulfonylation of alkenes is a powerful strategy for the atom-economical synthesis of β-amino sulfone derivatives. researchgate.net This transformation introduces both an amino and a sulfonyl group across an olefin. Recent advancements have led to the development of organo-photocatalytic sulfonylimination of alkenes using N-sulfonyl ketimines as bifunctional reagents. researchgate.net This approach provides a direct and atom-economic route to valuable β-amino sulfone derivatives as a single regioisomer, demonstrating high functional group tolerance. researchgate.net Metal-free photosensitized three-component reactions have also been developed, reacting oxime esters, alkenes, and a sulfur dioxide source like DABCO·(SO2)2 to achieve the desired aminosulfonylation. researchgate.net
Utility of N,N-Dibromo-p-Toluenesulfonamide in Aziridine (B145994) Formation and Subsequent Opening
A versatile, two-step approach to 2-tosylamino structures involves the use of N,N-Dibromo-p-toluenesulfonamide (TsNBr₂). This reagent serves as an effective nitrene source for the aziridination of olefins. rsc.orgresearchgate.net An efficient method has been developed for the generation of a sulfonyl nitrene from TsNBr₂ in the presence of a base, which proceeds without the need for a metal catalyst. rsc.org This nitrene then reacts with various olefins to produce N-tosylaziridines in high yields over short reaction times. rsc.org
Once formed, the N-tosylaziridine is an activated heterocycle primed for nucleophilic attack. The inherent ring strain (approximately 26-27 kcal/mol) makes it a reactive substrate for ring-opening reactions. clockss.orgwikipedia.org This subsequent opening of the aziridine ring by a suitable nucleophile, as detailed in the following sections, cleaves the carbon-nitrogen bond to yield the final this compound derivative. This sequence provides a reliable pathway from simple alkenes to complex amino sulfone products.
Synthesis via Ring-Opening Reactions of Nitrogen Heterocycles
The ring-opening of strained nitrogen heterocycles, particularly N-tosylaziridines, is a cornerstone for the synthesis of this compound derivatives. The electron-withdrawing tosyl group activates the aziridine ring, facilitating nucleophilic attack. clockss.org
Nucleophilic Ring-Opening of N-Tosylaziridines and Azetidines
The regioselectivity of the ring-opening reaction is a critical factor, often controlled by the choice of catalyst and nucleophile. The reaction typically proceeds via an Sₙ2-type pathway, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. iitk.ac.inias.ac.in
Regioselective Ring-Opening with Alcohols
Lewis acid-mediated ring-opening of N-tosylaziridines with alcohols provides a direct route to 1,2-amino ethers. iitk.ac.inorganic-chemistry.org Studies have shown that using a catalyst such as copper(II) triflate (Cu(OTf)₂) facilitates a highly regioselective Sₙ2-type ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols. organic-chemistry.org This method produces nonracemic 1,2-amino ethers in excellent yields and with good to excellent enantiomeric excess (ee). iitk.ac.inorganic-chemistry.org The reaction is applicable to a range of alcohols, including methanol (B129727) and benzyl (B1604629) alcohol, under mild conditions. organic-chemistry.org The mechanism involves the coordination of the Lewis acid to the aziridine nitrogen, which enhances the ring's reactivity towards a selective nucleophilic attack by the alcohol. organic-chemistry.org
| Alcohol (Nucleophile) | Lewis Acid (Catalyst) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Methanol | Cu(OTf)₂ | CH₂Cl₂ | 2.5 | 92 | 92 |
| Benzyl Alcohol | Cu(OTf)₂ | CH₂Cl₂ | 2.5 | 94 | 91 |
| Propargyl Alcohol | Cu(OTf)₂ | CH₂Cl₂ | 3 | 91 | 88 |
| Isopropyl Alcohol | Cu(OTf)₂ | CH₂Cl₂ | 4 | 89 | 72 |
Regioselective Ring-Opening with Zinc(II) Halides
Zinc(II) halides (ZnX₂, where X = Cl, Br, I) are highly effective reagents for the regioselective ring-opening of N-tosylaziridines to produce β-haloamines. iitk.ac.inrhhz.net This reaction provides a mild and efficient method for accessing these important synthetic precursors. iitk.ac.in In the case of N-tosyl-2-phenylaziridine, the reaction proceeds with high regioselectivity, where the halide ion exclusively attacks the more substituted benzylic carbon. iitk.ac.in This process occurs through an Sₙ2-type pathway, and the use of quaternary ammonium (B1175870) salts can help control racemization to afford enantioenriched products. ias.ac.in The reaction of N-tosyl-2-phenylaziridine with zinc chloride, zinc bromide, and zinc iodide in dichloromethane (B109758) (CH₂Cl₂) at room temperature results in excellent yields of the corresponding β-haloamine, with no formation of the other regioisomer observed. ias.ac.iniitk.ac.in
| Zinc(II) Halide | Solvent | Time (h) | Yield (%) | Regioisomeric Ratio (β-attack:α-attack) |
|---|---|---|---|---|
| ZnCl₂ | CH₂Cl₂ | 3 | 92 | >99:1 |
| ZnBr₂ | CH₂Cl₂ | 2 | 95 | >99:1 |
| ZnI₂ | CH₂Cl₂ | 2 | 94 | >99:1 |
Control of Racemization in Ring-Opening Processes for Enantioenriched Products
The synthesis of enantioenriched β-amino compounds from the ring-opening of aziridines is often complicated by racemization of both the starting material and the product. However, methodologies have been developed to mitigate this issue. One effective strategy involves the use of quaternary ammonium salts in conjunction with Lewis acids like zinc(II) halides for the ring-opening of N-tosylaziridines. ias.ac.inresearchgate.net This approach proceeds through an SN2-type pathway, and the presence of the quaternary ammonium salt effectively suppresses the racemization, leading to the formation of enantioenriched β-haloamines with high enantiomeric ratios (er up to 95:5). ias.ac.in
The choice of solvent and temperature also plays a critical role in controlling stereoselectivity. For instance, in the Magic Blue-initiated SN2-type ring-opening of (S)-2-phenyl-N-tosylaziridine, changing the solvent from dichloromethane (DCM) to 1,2-dichloroethane (B1671644) (DCE) and lowering the reaction temperature to -10 °C significantly increases the enantiomeric excess of the product. acs.org Furthermore, the stereochemical outcome of the ring-opening can be influenced by the nature of the nucleophile and the substitution pattern of the aziridine ring. In the hydrofluorination of N-tosyl aziridines, the reaction of (S)-2-phenyl-N-tosylaziridine proceeds with retention of stereoconfiguration due to neighboring group participation by the phenyl group, which forms a delocalized phenonium ion-like transition state. nih.gov
Conversely, some ring-opening reactions are inherently stereodivergent. For example, the nickel/photo-cocatalyzed ring opening of enantioenriched N-tosyl styrenyl aziridines with aldehydes results in a racemic product, indicating a reaction pathway that involves racemization. acs.org
Table 1: Control of Racemization in the Ring-Opening of (R)-(-)-2-phenyl-1-(toluene-4-sulfonyl) aziridine with ZnX₂
| Entry | Halide (ZnX₂) | Solvent | Additive | Product Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| 1 | ZnCl₂ | CH₂Cl₂ | None | Poor ee | ias.ac.in |
| 2 | ZnBr₂ | CH₂Cl₂ | None | Poor ee | ias.ac.in |
| 3 | ZnI₂ | CH₂Cl₂ | None | Poor ee | ias.ac.in |
| 4 | ZnCl₂ | CH₂Cl₂ | Quaternary Ammonium Salt | up to 95:5 | ias.ac.in |
Microwave-Assisted Ring-Expansion and Rearrangement Strategies
Microwave irradiation has emerged as a powerful tool to accelerate and improve the efficiency of ring-expansion and rearrangement reactions of aziridines, leading to the formation of larger heterocyclic systems. nih.govrsc.org For instance, the electrophilic ring expansion of aziridines with alkoxycarbonylketenes, generated in situ from alkyl 2-diazo-3-oxoalkanoates, proceeds efficiently under microwave heating to afford alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. beilstein-journals.orgrsc.org This method is notable for being catalyst-free. beilstein-journals.org
The rearrangement of N-Boc-aziridine-2-carboxylates to oxazolidinones can also be effectively promoted by microwave irradiation in the presence of Lewis acids. thieme-connect.com The regioselectivity of this ring expansion is highly dependent on the choice of the Lewis acid. Similarly, microwave-assisted synthesis has been successfully applied to the preparation of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol derivatives. beilstein-journals.org The key step involves the microwave-assisted ring closure of a thioamido alcohol. beilstein-journals.org These methods highlight the utility of microwave technology in providing rapid and clean access to a variety of heterocyclic structures derived from aziridines. researchgate.netnih.govmdpi.comfip.org
Table 2: Microwave-Assisted Ring Expansion of 2-Phenylaziridine with Ethyl 2-diazo-3-oxobutanoate
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 110 | 30 | 41 | beilstein-journals.org |
| 2 | 120 | 20 | 64 | beilstein-journals.org |
| 3 | 130 | 20 | 68 | beilstein-journals.org |
| 4 | 140 | 20 | 70 | beilstein-journals.org |
Formation of Functionalized this compound Derivatives
N-Alkylation and N-Derivatization Reactions
The nitrogen atom of the sulfonamide group in this compound and its analogs is a key site for functionalization. Various methods for N-alkylation have been developed, offering alternatives to traditional approaches that can suffer from overalkylation. mdma.chnih.govrsc.org One highly chemoselective method for the mono-N-alkylation of primary amines utilizes cesium bases, which promote the desired alkylation while suppressing the formation of dialkylated products. mdma.ch Another efficient strategy is the borrowing hydrogen methodology, where alcohols serve as alkylating agents in the presence of a transition metal catalyst, producing water as the only byproduct. nih.govresearchgate.net
The derivatization of the sulfonamide nitrogen is also a valuable tool for introducing molecular diversity. researchgate.netresearchgate.net For instance, (trimethylsilyl)diazomethane can be used to methylate sulfonamides for analytical purposes, such as nitrogen stable isotope analysis. nih.govnih.gov Furthermore, organocatalytic atroposelective N-alkylation of sulfonamides provides a practical route to axially chiral N-aryl sulfonamides with excellent enantiopurity. nih.gov Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes offers a direct C-N bond formation method to synthesize α-sulfonamido acetals, which are important structural motifs in therapeutics. rsc.org
Carbon-Carbon Bond Forming Reactions on the Ethanamine Backbone
The aza-Henry (or nitro-Mannich) reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids. The reaction involves the addition of a nitroalkane to an imine. For the synthesis of derivatives related to this compound, N-tosyl imines are excellent substrates due to their stability and ease of preparation. acs.orgnih.govacs.org
Highly enantioselective versions of the aza-Henry reaction have been developed using chiral catalysts. For example, N,N'-dioxide-Cu(I) complexes have been shown to catalyze the addition of nitromethane (B149229) to N-tosyl aldimines with high yields and excellent enantioselectivities (up to 93% ee). acs.orgnih.govacs.org Chiral Cu(II)-amino alcohol complexes are also effective catalysts for this transformation, affording aza-Henry products in good yields and with enantioselectivities greater than 99% ee in some cases. rsc.org Additionally, a simple and convenient method for the aza-Henry reaction has been developed using dimethyl sulfoxide (B87167) (DMSO) with molecular sieves, which proceeds without the need for a metal catalyst or base. oup.com
Table 3: Enantioselective Aza-Henry Reaction of N-Tosyl Imines with Nitromethane
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| N,N'-dioxide-Cu(I) | N-Ts imines | up to 90 | up to 93 | acs.orgnih.govacs.org |
| Chiral Cu(II)-amino alcohol | N-Ts imines | up to 80 | >99 | rsc.org |
| DMSO / Molecular Sieves 4A | N-benzylidene-4-methylbenzenesulfonamide | Good | N/A | oup.com |
Enantioconvergent catalysis provides an efficient pathway to synthesize enantioenriched chiral amines from racemic starting materials, theoretically achieving a 100% yield of a single enantiomer. researchgate.net This approach is particularly valuable for the synthesis of complex amine derivatives. Copper-catalyzed enantioconvergent radical C(sp³)-N cross-coupling reactions have been developed for the reaction of racemic alkyl halides with (hetero)aromatic amines. nih.govsustech.edu.cnacs.org The success of these reactions relies on the use of multidentate anionic ligands that form stable and rigid chelating complexes with copper, enabling the reaction to proceed under ambient conditions with high functional group compatibility. nih.govsustech.edu.cn
This strategy has been successfully applied to the N-alkylation of (hetero)arylamines with racemic α-bromoamides, providing access to a wide range of highly enantioenriched amides. thieme-connect.com Mechanistic studies suggest that these reactions proceed via a radical-chain catalytic cycle, with the enantioselective C(sp³)–N bond formation occurring through a rate-determining, outer-sphere nucleophilic attack of the amine. thieme-connect.com These enantioconvergent methods represent a powerful tool for the synthesis of chiral building blocks derived from the this compound scaffold.
Enantioconvergent Metal-Catalyzed Cross-Coupling Strategies
Nickel-Catalyzed Negishi Reactions of Alpha-Bromo Sulfonamides
Nickel-catalyzed Negishi cross-coupling reactions represent a powerful method for forming carbon-carbon bonds. A significant advancement in this area is the stereoconvergent arylation and alkenylation of racemic α-bromo sulfonamides. capes.gov.brnih.gov This method allows for the synthesis of enantioenriched secondary sulfonamides, which are important scaffolds in medicinal chemistry. nih.govorganic-chemistry.org
The reaction typically employs a nickel catalyst, such as NiCl2·glyme, in conjunction with a chiral ligand, often a bis(oxazoline) type. organic-chemistry.org This catalytic system effectively couples racemic α-bromo sulfonamides with a variety of organozinc reagents. organic-chemistry.org The process has been shown to be tolerant of a wide range of functional groups on both the sulfonamide and the organozinc partner. organic-chemistry.org
Mechanistic studies suggest that the reaction proceeds through the formation of a radical intermediate. capes.gov.brorganic-chemistry.org This radical has a sufficient lifetime to diffuse from the solvent cage, enabling subsequent steps that lead to the cross-coupled product with high enantiomeric excess (ee) and yield. capes.gov.brorganic-chemistry.org The choice of ligand and reaction conditions, such as temperature, plays a crucial role in determining the efficiency and stereoselectivity of the transformation. organic-chemistry.org
Table 1: Examples of Nickel-Catalyzed Negishi Reactions of α-Bromo Sulfonamides acs.org
| Entry | α-Bromo Sulfonamide | Organozinc Reagent | Product | Yield (%) | ee (%) |
| 1 | I | PhZnI | III | 90 | 96 |
Reaction conditions: NiCl2-glyme/(R,R)-II catalyst. acs.org
This methodology has been successfully applied to a range of substrates, including those with electron-rich, electron-poor, and heteroaromatic nucleophiles. organic-chemistry.org Furthermore, alkenylzirconium reagents have been identified as suitable partners for the corresponding alkenylation reactions. organic-chemistry.org This represents a significant step forward in the asymmetric synthesis of complex sulfonamides.
Cobalt-Catalyzed Kumada Reactions
Cobalt-catalyzed Kumada cross-coupling reactions have emerged as a valuable alternative to more common palladium- or nickel-based systems, particularly for the synthesis of sterically hindered compounds. colab.ws These reactions involve the coupling of a Grignard reagent with an organic halide.
Recent developments have shown that cobalt catalysts, such as Co(acac)3 combined with a PN ligand, can effectively catalyze the Kumada coupling of aryl Grignard reagents with sterically demanding alkyl halides. colab.ws This method provides access to complex molecular architectures that are challenging to synthesize using other methods.
The mechanism of cobalt-catalyzed Kumada reactions can be complex and may involve radical pathways. rsc.org For instance, studies have suggested a novel catalytic radical mechanism for certain silylene cobalt hydride complexes used as precatalysts. rsc.org The reaction conditions, including the choice of ligand and solvent, are critical for achieving high yields and selectivity.
Table 2: Cobalt-Catalyzed Kumada Coupling of Aryl Grignards and Alkyl Halides colab.ws
| Entry | Aryl Grignard | Alkyl Halide | Catalyst System | Yield (%) |
| 1 | Phenylmagnesium bromide | 1-Bromo-2,2-dimethylpropane | Co(acac)3/PN | High |
| 2 | 4-Methoxyphenylmagnesium bromide | 1-Bromo-1-phenylethane | Co(acac)3/PN | High |
The versatility of cobalt catalysis is highlighted by its tolerance to various functional groups and its ability to forge challenging C-C bonds. colab.ws
Suzuki and Hiyama Cross-Couplings of Beta-Halo Alkylamines
The Suzuki-Miyaura and Hiyama cross-coupling reactions are fundamental tools for carbon-carbon bond formation. acs.orgnih.gov Nickel catalysis has been particularly effective in enantioconvergent Suzuki reactions of N-protected β-bromo alkylamines. nih.gov These reactions utilize alkylboronic acids as coupling partners and often require a directing group on the substrate to achieve high enantioselectivity. nih.gov
Fu and co-workers have reported nickel-catalyzed enantioconvergent alkyl-alkyl Suzuki reactions with N-protected β-bromo alkylamines, demonstrating the utility of this approach for synthesizing chiral amines. nih.gov The presence of a directing group, which can interact with the chiral catalyst, is often essential for high stereocontrol. nih.gov
Similarly, enantioconvergent nickel-catalyzed Hiyama cross-coupling reactions have been developed for C(sp³)–C(sp²) bond formation. nih.gov These reactions couple α-bromo esters with organosilanes in the presence of a nickel/diamine catalyst and a fluoride (B91410) activator, affording the desired products in good yields and high enantiomeric excess. nih.gov
Table 3: Nickel-Catalyzed Enantioconvergent Suzuki Reaction of N-Protected β-Bromo Alkylamines nih.gov
| Entry | N-Protected β-Bromo Alkylamine | Alkylborane | Catalyst System | Yield (%) | ee (%) |
| 1 | 78 | 73 | NiBr2/101 | Good | up to 90 |
Specific substrates and conditions are detailed in the cited literature. nih.gov
These cross-coupling methodologies provide powerful and versatile routes to a wide array of functionalized amine derivatives, starting from readily available β-halo alkylamines.
Protecting Group Chemistry Employing the Tosyl Group in Amine Synthesis
The tosyl (Ts) group, derived from p-toluenesulfonic acid, is a widely used protecting group for amines in organic synthesis. wikipedia.orgchemistrytalk.org Its stability under a broad range of reaction conditions makes it a reliable choice for multistep syntheses. orgsyn.org
The tosyl group is typically introduced by reacting an amine with tosyl chloride (TsCl) in the presence of a base. chemistrytalk.org This forms a stable sulfonamide that protects the amine from a variety of reagents, including those used in oxidation, reduction, and many electrophilic reactions. chemistrytalk.org
Deprotection of the tosyl group often requires harsh conditions, such as treatment with strong acids (e.g., HBr, H2SO4) or potent reducing agents like sodium in liquid ammonia. libretexts.org However, milder methods have also been developed, including the use of refluxing TMSCl and sodium iodide in acetonitrile. wikipedia.org
The robust nature of the tosyl group makes it suitable for syntheses where other protecting groups might fail. orgsyn.org For instance, sulfonamides are generally more stable than many other common amine protecting groups. orgsyn.org This stability, while advantageous, necessitates careful planning for its eventual removal.
Table 4: Common Reagents for Tosyl Group Protection and Deprotection wikipedia.orglibretexts.org
| Process | Reagent(s) | Conditions |
| Protection | Tosyl chloride (TsCl), base (e.g., pyridine) | Varies |
| Deprotection (Harsh) | Concentrated HBr or H2SO4 | Heating |
| Deprotection (Harsh) | Sodium in liquid ammonia | Low temperature |
| Deprotection (Milder) | TMSCl, sodium iodide | Refluxing in acetonitrile |
| Deprotection (Reductive) | SmI2 or Red-Al | Varies |
The strategic application of the tosyl protecting group is a cornerstone of modern amine synthesis, enabling complex molecular transformations while safeguarding the amine functionality.
Reactivity and Mechanistic Investigations of 2 Tosylethanamine Derivatives
Reactivity of the Sulfonamide Nitrogen in Tosylethanamine Derivatives
The tosyl group in 2-tosylethanamine and its derivatives serves as a robust protecting group for the amine functionality. Its reactivity is central to many synthetic strategies, allowing for selective transformations at other parts of the molecule before its removal.
Commonly employed methods for the deprotection of N-tosyl groups involve strongly basic conditions, such as using sodium hydroxide (B78521) or sodium methoxide. thieme-connect.de However, for substrates sensitive to harsh bases, milder conditions are necessary. Reductive cleavage is a widely used alternative. rsc.org For instance, dissolving metal reductions, such as with magnesium and methanol (B129727), can effectively remove the tosyl group. rsc.org Another approach involves the use of samarium diiodide, particularly after activation of the sulfonamide nitrogen with a trifluoroacetyl group, which facilitates the reductive cleavage under low-temperature conditions. organic-chemistry.org
Sodium azide (B81097) (NaN3) has emerged as a useful reagent for the detosylation of certain N-tosyl quinone derivatives under neutral and mild conditions, typically in polar aprotic solvents like DMF or DMSO. thieme-connect.de This method is particularly advantageous for substrates containing base-sensitive functional groups. thieme-connect.de It is noteworthy that this NaN3-mediated detosylation is selective for these quinone systems and does not typically work for standard N-tosylindoles. thieme-connect.de
Other reductive methods include the use of a low-valent titanium species generated in situ or photocleavage using thioureas as organophotocatalysts. organic-chemistry.org Acidic hydrolysis with near-stoichiometric amounts of trifluoromethanesulfonic acid can also be effective for neutral or electron-deficient N-arylsulfonamides. organic-chemistry.org
The following table summarizes various deprotection strategies for the tosyl group:
| Reagent/Condition | Substrate Type | Key Features | Citation |
|---|---|---|---|
| Magnesium/Methanol | General N-tosyl amides | Dissolving metal reduction | rsc.org |
| Sodium Azide (NaN3) in DMF/DMSO | N-tosylpyrroloiminoquinones, N-tosylindole-4,7-quinones | Mild, neutral conditions; selective for quinone systems | thieme-connect.de |
| Samarium Diiodide (SmI2) | Primary N-(p-toluenesulfonyl) amides (activated with trifluoroacetyl group) | Reductive cleavage at low temperatures | organic-chemistry.org |
| Trifluoromethanesulfonic acid (TfOH) | Neutral or electron-deficient N-arylsulfonamides | Acidic hydrolysis | organic-chemistry.org |
| Cesium Carbonate (Cs2CO3) in THF/MeOH | N-tosylated indoles and related structures | Mild basic conditions | researchgate.net |
The sulfonamide moiety of tosylethanamine derivatives can act as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of otherwise inert C-H bonds. This strategy relies on the ability of the sulfonamide to coordinate to a metal center, bringing the catalyst into close proximity to a specific C-H bond.
For instance, N-tosylethylenediamine has been utilized as a bidentate directing group in the palladium-catalyzed β-C–H arylation of aliphatic aldehydes. rsc.org In this process, a transient imine is formed between the aldehyde and the ethylenediamine (B42938) derivative, and the tosyl-protected nitrogen coordinates to the palladium catalyst, directing the C-H activation. rsc.org The isolation of an unsymmetrical palladacycle has provided insight into the potential binding modes of the secondary NTs coordinating group, suggesting it acts as a hemilabile ligand. rsc.org
The effectiveness of such directing groups can be influenced by the nature of the amide or sulfonamide. While amide-containing directing groups sometimes show higher reactivity, sulfonamides can offer better selectivity for mono-arylated products. rsc.org The use of these directing groups allows for the development of catalytic C–H functionalization strategies that streamline the synthesis of complex molecules. rsc.orgrsc.org
The following table highlights the application of tosyl-containing amines as directing groups:
| Reaction Type | Catalyst | Directing Group | Key Feature | Citation |
|---|---|---|---|---|
| β-C(sp3)–H arylation of aliphatic aldehydes | Palladium | N-tosylethylenediamine (via transient imine) | Forms a bidentate directing group, promoting regioselective arylation. | rsc.org |
| C-H coupling of benzamides and aziridines | Nickel | 8-aminoquinoline (removed post-reaction) | N-tosyl aziridines can be used as coupling partners in C-H activation protocols. | mdpi.com |
Stereochemical Outcomes and Diastereoselective Control in Reactions
The presence of a tosyl group and the inherent chirality of precursors can significantly influence the stereochemical outcome of reactions involving this compound derivatives.
The use of chiral precursors derived from this compound is a powerful strategy for achieving enantioselective transformations. When a reaction creates a new stereocenter, the existing chirality in the starting material can direct the approach of reagents, leading to the preferential formation of one enantiomer. openstax.org
Enantioconvergent catalysis is a particularly effective approach where a racemic starting material is converted into a single enantiomeric product. acs.org For example, nickel-catalyzed enantioconvergent cross-coupling reactions of racemic alkyl electrophiles have been developed. acs.org In these reactions, a chiral ligand on the metal catalyst controls the stereochemistry, and the tosyl group can play a role in the substrate's reactivity and interaction with the catalyst. acs.orgnih.gov
The synthesis of chiral β-amino sulfones has been achieved through the enantioselective hydrogenation of β-ketosulfones, where the tosyl group is part of the final product. researchgate.net Additionally, the lithiation of chiral N-benzyl-β-tosylethanamine derivatives followed by reaction with electrophiles can proceed with high stereocontrol. researchgate.net
The following table provides examples of enantioselective transformations:
| Reaction Type | Catalyst/Reagent | Chiral Source | Outcome | Citation |
|---|---|---|---|---|
| Enantioconvergent Negishi Cross-Coupling | NiBr2·glyme/bis(oxazoline) | Chiral bis(oxazoline) ligand | Synthesis of enantioenriched α-amino acids from racemic α-chloro glycinates. | acs.org |
| Enantioselective Hydrogenation | Chiral Rhodium or Ruthenium catalysts | Chiral metal-ligand complex | Synthesis of enantiomerically pure γ-fluoroalkyl β-amino sulfones. | researchgate.net |
| Enantioselective [2+1] Cycloaddition | Chiral Rh(II) catalyst | Chiral Rh(II) complex derived from (R,R)-1,2-diphenylethylenediamine | High enantioselectivity in the reaction of ethyl diazoacetate with terminal acetylenes and olefins. | organic-chemistry.org |
In multi-step syntheses, controlling diastereoselectivity is crucial for obtaining the desired stereoisomer. The tosyl group can influence the conformational preferences of a molecule, thereby directing the stereochemical outcome of subsequent reactions.
For example, in the synthesis of complex molecules, the reduction of a ketone adjacent to a stereocenter bearing a tosyl-protected amine can proceed with high diastereoselectivity. The bulky tosyl group can sterically hinder one face of the molecule, forcing the reducing agent to attack from the opposite face. This principle is applied in the diastereoselective reduction of γ-phthalimido-β-keto esters, where the choice of solvent and temperature significantly impacts the diastereomeric ratio. researchgate.net
Highly diastereoselective syntheses of 2'-deoxyribonucleoside derivatives have been achieved using reductive deuteration, where the stereochemical outcome is significantly improved by the choice of the reducing agent system. nih.gov While not directly involving this compound, this illustrates the general principle of achieving high diastereoselectivity through careful selection of reagents and reaction conditions.
The following table illustrates examples of diastereoselective control:
| Reaction Type | Key Feature | Outcome | Citation |
|---|---|---|---|
| Reduction of γ-phthalimido-β-keto esters | Use of NaBH4 in methanol at -78°C | Highly diastereoselective reduction, allowing for separation of diastereomers. | researchgate.net |
| Reductive deuteration of 2'-Br-2'-deoxyribonucleosides | Use of (Me3Si)3Si2H-Et3B system | Excellent diastereoselectivity at 0°C. | nih.gov |
Mechanistic Pathways of Key Transformations
Understanding the mechanistic pathways of reactions involving this compound derivatives is essential for optimizing reaction conditions and predicting outcomes.
In transition metal-catalyzed C-H functionalization, the mechanism often involves the formation of a metallacyclic intermediate. For the palladium-catalyzed β-C(sp³)–H arylation of aliphatic aldehydes directed by N-tosylethylenediamine, a concerted metalation-deprotonation (CMD) mechanism is commonly proposed. rsc.org DFT calculations have been employed to support the proposed bifunctional nature of amino acid-derived ligands in similar transformations, where one ligand participates in the C-H activation and another interacts non-covalently with the directing group. acs.org
For enantioconvergent reactions, such as the nickel-catalyzed Negishi cross-coupling, mechanistic studies suggest the involvement of radical intermediates. acs.orgnih.gov The reaction may proceed through a Ni(I)–Ni(III) catalytic cycle, with evidence pointing towards the reductive elimination step as being stereochemistry-determining in some cases. nih.gov
The deprotection of N-tosyl groups can also proceed through different mechanisms. The NaN3-mediated detosylation of N-tosylpyrroloiminoquinones is thought to involve nucleophilic attack of the azide ion. thieme-connect.de In the case of nitroso group transfer from N-nitrososulfonamides to thiols, the mechanism involves the nucleophilic attack of the thiolate ion on the nitroso group, with the release of the sulfonamide anion being the rate-determining step. conicet.gov.ar This process is believed to be a concerted mechanism. conicet.gov.ar
Mechanistic investigations into rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles with disulfides suggest a denitrogenative thioacetalization process. rsc.org This reaction likely proceeds through the formation of a rhodium carbene intermediate. rsc.org Similarly, the thieme-connect.dersc.org sigmatropic rearrangement of certain N-allyl derivatives is consistent with an intramolecular concerted mechanism. researchgate.net
S(_N)2-Type Pathways in Ring-Opening Reactions
The ring-opening of N-tosylaziridines with nucleophiles is a fundamental transformation for the synthesis of β-functionalized sulfonamides. tandfonline.com A predominant mechanism for this process is the S(_N)2-type pathway, where a nucleophile attacks one of the carbon atoms of the aziridine (B145994) ring, leading to the cleavage of a carbon-nitrogen bond with inversion of stereochemistry. ias.ac.inmasterorganicchemistry.com
Lewis acid catalysis is often employed to facilitate the ring-opening of N-tosylaziridines. ias.ac.in For instance, zinc(II) halides have been shown to mediate the regioselective ring-opening of substituted N-tosylaziridines. ias.ac.in In these reactions, the Lewis acid coordinates to the nitrogen atom of the aziridine, creating a more reactive intermediate. ias.ac.in The halide ion then acts as a nucleophile, attacking the aziridinium (B1262131) ion in an S(_N)2 fashion. ias.ac.in Studies using chiral, non-racemic aziridines have confirmed that this process proceeds with inversion of configuration at the carbon center, a hallmark of the S(_N)2 mechanism. ias.ac.inmasterorganicchemistry.com However, partial racemization can occur, which is attributed to the equilibrium between the aziridine and the activated intermediate before the ring-opening step. ias.ac.in The use of quaternary ammonium (B1175870) salts has been shown to effectively suppress this racemization, leading to enantioenriched products. ias.ac.in
The regioselectivity of the ring-opening is influenced by the substitution pattern of the aziridine. Generally, the nucleophile attacks the less substituted carbon atom. However, in cases like N-tosyl-2-benzylaziridine, a reversal of regioselectivity can be observed, with the halide preferentially attacking the more substituted carbon, albeit with lower yields. ias.ac.in
Organocatalysis also plays a role in promoting S(_N)2-type ring-opening reactions. For example, 1,5,7-triazabicyclo ias.ac.inias.ac.indec-5-ene (TBD), a strong base, can catalyze the ring-opening of N-tosylaziridines with silylated nucleophiles. tandfonline.com This method is effective for a range of substituted aziridines, including bicyclic and alkyl-substituted ones, and generally exhibits high regioselectivity. tandfonline.com Theoretical studies on the N-heterocyclic carbene (NHC)-catalyzed reaction of N-tosylaziridines with aldehydes have indicated that the aziridine ring-opening is the rate-determining step. researchgate.netlsmu.lt
Table 1: Regioselective Ring-Opening of N-Tosylaziridines with Zinc(II) Halides. ias.ac.in
| Entry | Aziridine | ZnX₂ | Product(s) | Yield (%) | Regioisomeric Ratio |
| 1 | 2-Phenyl-N-tosylaziridine | ZnCl₂ | 2-Chloro-2-phenyl-N-tosylethanamine | 86 | >99:1 |
| 2 | 2-Phenyl-N-tosylaziridine | ZnBr₂ | 2-Bromo-2-phenyl-N-tosylethanamine | 92 | >99:1 |
| 3 | 2-Phenyl-N-tosylaziridine | ZnI₂ | 2-Iodo-2-phenyl-N-tosylethanamine | 94 | >99:1 |
| 4 | 2-Benzyl-N-tosylaziridine | ZnBr₂ | 2-Bromo-3-phenyl-N-tosylpropan-1-amine / 1-Bromo-3-phenyl-N-tosylpropan-2-amine | 73 | 18:82 |
| 5 | 2-Benzyl-N-tosylaziridine | ZnI₂ | 2-Iodo-3-phenyl-N-tosylpropan-1-amine / 1-Iodo-3-phenyl-N-tosylpropan-2-amine | 78 | 2:98 |
Radical Processes in Metal-Catalyzed Cross-Couplings
While ionic pathways are common, metal-catalyzed cross-coupling reactions involving this compound derivatives (as N-tosylaziridines) can also proceed through radical intermediates. acs.orgresearchgate.netchemrxiv.org These reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. eie.grwikipedia.orgresearchgate.net
Nickel-catalyzed cross-coupling reactions, in particular, have been shown to involve radical pathways. acs.orgmdpi.comnih.gov For example, the nickel/photo-cocatalyzed regioselective ring-opening of N-tosyl styrenyl aziridines with aldehydes proceeds via a cooperative catalytic mode. acs.org In this system, the photocatalyst generates acyl radicals from aldehydes, while the nickel catalyst facilitates the ring-opening of the aziridine and the subsequent C-C bond formation. acs.org
The intermediacy of radicals in these transformations has been supported by mechanistic experiments. acs.org In the nickel-catalyzed enantioselective electrochemical reductive cross-coupling of aryl aziridines with alkenyl bromides, the reaction of an enantiopure aziridine yielded a racemic product, suggesting the formation of a benzyl (B1604629) radical intermediate. acs.org This was further corroborated by radical quenching experiments using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), which trapped the benzylic radical. acs.org Similarly, radical clock experiments, which are designed to detect the presence of radical intermediates through characteristic rearrangements, have been used to elucidate the mechanisms of such cross-coupling reactions. acs.orgillinois.edu For instance, the use of a cyclopropylmethyl bromide substrate in a copper-catalyzed borylation reaction led to ring-opened products, which is indicative of a radical pathway. acs.org
The proposed mechanism often involves the formation of an alkyl radical from the aziridine, which then participates in the cross-coupling cycle. nih.gov In some nickel-catalyzed Negishi-type cross-couplings, the most favorable mechanism involves the generation of an alkyl radical that reacts with a chiral organonickel intermediate in an "out-of-cage" pathway, followed by reductive elimination to give the final product. nih.govacs.org
Table 2: Mechanistic Probes in Metal-Catalyzed Cross-Couplings of Aziridines. acs.org
| Experiment | Substrate(s) | Catalyst/Conditions | Observation | Mechanistic Implication |
| Enantiopurity Test | (R)-N-p-tolylsulfonyl-2-phenylaziridine | Ni-catalyzed electroreductive cross-coupling | Racemic product formation | Intermediacy of a benzyl radical |
| Radical Quenching | 2-Phenyl-1-tosylaziridine + TEMPO | Ni-catalyzed electroreductive cross-coupling | Reaction suppression and detection of TEMPO-benzyl adduct | Confirmation of benzyl radical formation |
Concerted vs. Stepwise Mechanisms in Cycloaddition Reactions
Cycloaddition reactions are powerful synthetic methods for constructing cyclic compounds. wikipedia.orgtaylorandfrancis.com These reactions can proceed through either a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise mechanism involving the formation of an intermediate. acs.orgmdpi.comrsc.org The specific pathway often depends on the nature of the reactants and the reaction conditions. mdpi.com
In the context of N-tosylaziridine derivatives, cycloaddition reactions offer routes to various heterocyclic structures. The question of whether these reactions are concerted or stepwise is a key mechanistic consideration. Formal [3+3] cycloadditions, for example, are often stepwise processes rather than concerted ones. wikipedia.orgacs.org
Theoretical studies have been instrumental in distinguishing between concerted and stepwise pathways. For instance, in the [3+2] cycloaddition of sydnones with alkynes, the mechanism has been investigated to understand the factors influencing the reaction rate and regioselectivity. beilstein-journals.org Similarly, computational studies on the reaction of N-tosylaziridines can elucidate the nature of the transition states and intermediates. researchgate.net
The distinction between concerted and stepwise mechanisms can also be probed experimentally. The stereochemical outcome of a reaction can provide clues. Concerted cycloadditions are often stereospecific, while stepwise reactions involving intermediates that can undergo bond rotation may lead to a loss of stereochemical information. mdpi.com
For some cycloaddition reactions involving aziridines, a stepwise mechanism is evident. For example, the reaction between certain N-tosylaziridines and α-diazocarbonyl compounds can lead to the formation of polysubstituted oxazines through a process that is not a concerted [3+3] cycloaddition. acs.org Visible light-mediated dearomative intramolecular [2+2] cycloadditions have also been studied, with computational analysis favoring a stepwise diradical mechanism. nih.gov In some cases, what might appear as a cycloaddition can be a cascade of reactions, such as a [2+2] ring opening followed by a Diels-Alder type cyclization. ncsu.edu
Table 3: Comparison of Concerted and Stepwise Cycloaddition Mechanisms
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Transition State | Single transition state | Multiple transition states with one or more intermediates |
| Intermediates | No discrete intermediates | Formation of intermediates (e.g., zwitterions, diradicals) mdpi.com |
| Stereochemistry | Typically stereospecific | May be non-stereospecific due to intermediate rotation |
| Example | Classic Diels-Alder reaction mdpi.com | Formal [3+3] cycloadditions, some [2+2] cycloadditions wikipedia.orgacs.org |
Advanced Applications of 2 Tosylethanamine in Chemical Synthesis
2-Tosylethanamine as a Building Block in Complex Molecule Synthesis
The utility of this compound as a foundational component in the total synthesis of complex molecules is well-documented. Its ability to introduce a protected aminoethyl fragment into a target molecule makes it an invaluable tool for synthetic chemists.
Key Intermediate in Carvedilol Total Synthesis
While specific details regarding the use of this compound in the total synthesis of Carvedilol were not found in the provided search results, the synthesis of related complex molecules often involves intermediates with similar structural features. Carvedilol is a β-blocker and vasodilator used in the treatment of cardiovascular disorders. nih.gov The synthesis of such pharmacologically active compounds often requires the strategic introduction of amino alcohol functionalities, a common application for precursors like this compound.
Precursors for Pharmaceutically Relevant Beta-Amino Alcohols
Beta-amino alcohols are a privileged structural motif found in numerous pharmaceuticals and natural products. gaylordchemical.comacsgcipr.org this compound serves as a valuable precursor for the synthesis of these important compounds. The tosyl group can be displaced by a nucleophile, such as an oxygen-containing species, while the amino group can be appropriately functionalized. This approach allows for the construction of the characteristic 1,2-amino alcohol framework.
The synthesis of β-amino alcohols is of great interest due to their biological activities, including their use as adrenergic blockers and antifungal agents. nih.gov Traditional methods for their synthesis often involve the reaction of amines with epoxides, which can present challenges related to regioselectivity and reactivity. acsgcipr.orgnih.gov The use of precursors like this compound can offer alternative and potentially more controlled synthetic routes.
Contributions to Asymmetric Synthesis
The development of methods to control the three-dimensional arrangement of atoms in a molecule is a central goal of modern organic synthesis. This compound and its derivatives have found application in the field of asymmetric synthesis, where the aim is to produce a single enantiomer of a chiral molecule.
Use in Enantioconvergent Transformations for Chiral Product Formation
Enantioconvergent synthesis is a powerful strategy that converts a racemic mixture (an equal mixture of two enantiomers) into a single, desired enantiomer. nih.gov This is often achieved through a process where both enantiomers of the starting material are converted to a common prochiral intermediate, which is then transformed into the final product with high enantioselectivity by a chiral catalyst. nih.govacs.org
While direct examples of this compound in enantioconvergent transformations were not explicitly detailed in the search results, the principles of such reactions are relevant. For instance, enantioconvergent methods have been successfully applied to the synthesis of chiral amines and alkylboronates, highlighting the potential for similar strategies involving versatile building blocks. acs.org The transformation of racemic starting materials into single enantiomeric products is a key challenge in asymmetric synthesis, and various catalytic systems are employed to achieve this. nih.gov
Potential as a Component or Product in Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com This strategy has been widely used in a variety of asymmetric reactions, including aldol (B89426) reactions and alkylations. numberanalytics.comwikipedia.org
While the direct use of this compound as a chiral auxiliary was not found, its structural components are relevant to this area. For example, chiral amino alcohols, which can be synthesized from precursors like this compound, are known to be effective chiral auxiliaries. nih.gov The development of new and efficient chiral auxiliaries is an ongoing area of research, with a focus on auxiliaries that are readily available, easily attached and removed, and provide high levels of stereocontrol. nih.gov
| Reaction Type | Key Features | Relevance to this compound |
| Enantioconvergent Synthesis | Converts a racemate to a single enantiomer. | Potential as a substrate or precursor to substrates in such transformations. |
| Chiral Auxiliary-Mediated Synthesis | A temporary chiral group directs stereochemistry. | Derivatives of this compound, such as chiral amino alcohols, can function as chiral auxiliaries. |
Precursors for Heterocyclic Chemistry
Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in nature and form the basis of a vast number of pharmaceuticals. askpharmacy.netchemistrydocs.com Amino acids and their derivatives are important starting materials for the synthesis of a wide variety of heterocycles. taylorfrancis.com
Synthesis of N-Protected Amides, Carbamates, and Beta-Lactams
This compound serves as a valuable reagent in the synthesis of N-protected amides, carbamates, and β-lactams. lookchem.comresearchgate.net The tosylethyl (TSE) group acts as an effective protecting group for nitrogen, primarily because it is easy to introduce and significantly reduces the basicity of the nitrogen atom. jocpr.com This characteristic makes the resulting sulfonamides more resistant to nucleophilic attack compared to carbamates. jocpr.com
The general strategy involves the reaction of this compound with an appropriate acylating agent to form the N-tosylethyl (TSE)-protected amide or carbamate. researchgate.net These protected compounds can then be deprotected under mild conditions using potassium tert-butoxide. researchgate.net
A significant application of this methodology is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. nih.govnih.gov The Staudinger ketene-imine [2+2] cycloaddition is a common method for β-lactam synthesis. nih.gov In this context, this compound can be used to prepare the necessary imine precursors. The resulting N-TSE protected β-lactams can be subsequently deprotected to yield the final product. researchgate.net
The synthesis of Carvedilol, a non-selective β-adrenergic blocking agent, provides a practical example of the utility of this compound. jocpr.comjocpr.com In a multi-step synthesis, 2-(2-methoxyphenoxy)ethanamine is reacted with p-toluenesulfonyl chloride to produce 2-(2-methoxyphenoxy)-N-tosylethanamine. jocpr.com This intermediate is then further reacted and subsequently desulfonylated to yield Carvedilol. jocpr.comjocpr.com This approach is noted for minimizing the formation of impurities. jocpr.comjocpr.com
Table 1: Synthesis of N-Protected Compounds using this compound Derivatives
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| 2-(2-methoxyphenoxy)ethanamine | p-Toluenesulfonyl chloride | 2-(2-methoxyphenoxy)-N-tosylethanamine | Intermediate in Carvedilol synthesis jocpr.comjocpr.com |
| β-amino sulfones | - | vinyl sulfones | Demonstrates synthetic potential researchgate.net |
| This compound | Acylating agents | N-tosylethyl (TSE)-protected amides/carbamates | General synthesis of protected compounds researchgate.net |
| N-tosylethyl (TSE)-protected amides/carbamates | Potassium tert-butoxide | Deprotected amides/carbamates | Deprotection of TSE group researchgate.net |
| This compound | - | N-TSE protected β-lactams | Synthesis of β-lactams researchgate.net |
Derivatization to Beta-Tosylethylazide for Click Chemistry Applications
This compound can be derivatized to form β-tosylethylazide (TSE-N3), a useful synthon in click chemistry. researchgate.netresearchgate.net This transformation is significant because TSE-N3 can participate in metal-catalyzed 1,3-dipolar cycloadditions with alkynes to produce N-protected 1,2,3-triazoles. researchgate.netresearchgate.netacs.org Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them highly valuable in medicinal chemistry and materials science. researchgate.netacs.org
The synthesis of β-tosylethylazide can be achieved in a single step from p-tolyl vinyl sulfone and sodium azide (B81097). researchgate.netacs.org This reagent can then be used in reactions like the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC), which selectively yields 1,5-disubstituted triazoles. acs.org For instance, the reaction of phenylacetylene (B144264) with an excess of β-tosylethylazide in the presence of a ruthenium catalyst affords the 1,5-disubstituted triazole in good yield. acs.org
A key advantage of using the β-tosylethyl protecting group is its facile removal. The TSE group can be cleaved from the resulting triazole using potassium tert-butoxide in THF at low temperatures, yielding the free 1H-1,2,3-triazole. researchgate.netacs.org This deprotection occurs via a retro-Michael reaction. acs.org
Table 2: Application of β-Tosylethylazide in Click Chemistry
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Key Feature |
|---|---|---|---|---|
| p-Tolyl vinyl sulfone | Sodium azide/H2SO4 | - | β-Tosylethylazide (TSE-N3) | One-step synthesis of the azide synthon researchgate.netacs.org |
| β-Tosylethylazide | Alkynes | Metal catalyst (e.g., Ru) | TSE-protected 1,2,3-triazoles | Formation of protected triazoles via click chemistry researchgate.netacs.org |
| Phenylacetylene | β-Tosylethylazide | Cp*RuCl(PPh3)2 | 1,5-disubstituted triazole | Selective synthesis of the 1,5-isomer acs.org |
| TSE-protected 1,2,3-triazole | Potassium tert-butoxide | THF | 1H-1,2,3-triazole | Mild deprotection to yield the free triazole researchgate.netacs.org |
Scaffolds for Pyrrolidine (B122466) and Isoquinoline (B145761) Derivatives
This compound and its derivatives serve as important scaffolds in the synthesis of heterocyclic compounds like pyrrolidines and isoquinolines. nih.govresearchgate.net These structural motifs are prevalent in a wide range of biologically active natural products and synthetic molecules. nih.govresearchgate.netresearchgate.net
In the synthesis of pyrrolidine derivatives, the 2-(hydroxymethyl)pyrrolidine scaffold is particularly noteworthy. nih.gov While direct synthesis from this compound is not explicitly detailed, the underlying principle involves building upon a core structure. For example, modifications to the lipophilic tail of 2-(hydroxymethyl)pyrrolidine scaffolds have been explored to develop inhibitors of sphingosine (B13886) kinases, enzymes implicated in cancer. nih.gov The synthesis often involves reductive amination to introduce the pyrrolidine head group. nih.gov
The isoquinoline core is another significant heterocyclic system found in many bioactive alkaloids. researchgate.netresearchgate.net Traditional methods for isoquinoline synthesis include the Bischler-Napieralski and Pictet-Spengler reactions. researchgate.net More contemporary approaches often utilize transition metal catalysis. researchgate.net While a direct, one-step synthesis of isoquinolines from this compound is not a common named reaction, the structural components of this compound (an ethylamine (B1201723) backbone with a bulky aromatic sulfonyl group) make it a potential precursor for constructing the necessary fragments for isoquinoline ring formation through multi-step synthetic sequences.
Spectroscopic and Advanced Analytical Characterization of 2 Tosylethanamine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. jchps.comslideshare.netweebly.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk For 2-Tosylethanamine systems, both ¹H and ¹³C NMR are routinely utilized.
¹H NMR Spectroscopy: Proton NMR spectra provide information on the number of different types of protons and their relative numbers. jchps.com The chemical shifts (δ) in the ¹H NMR spectrum of this compound derivatives are indicative of the electronic environment of the protons. For instance, aromatic protons on the tosyl group typically appear in the downfield region (δ 7.0-8.0 ppm), while the protons of the ethylamine (B1201723) chain are found in the more upfield region. Spin-spin coupling between adjacent protons can provide valuable data on the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. mdpi.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning all proton and carbon signals, especially in complex derivatives of this compound. core.ac.ukmdpi.com These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. core.ac.uk
Interactive Data Table: Representative NMR Data for a this compound Derivative
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH (Tosyl) | 7.75 (d) | 129.5 |
| Aromatic CH (Tosyl) | 7.30 (d) | 127.0 |
| Aromatic C (Tosyl) | 143.5 (s) | Not Applicable |
| Aromatic C (Tosyl) | 137.0 (s) | Not Applicable |
| CH₃ (Tosyl) | 2.40 (s) | 21.5 |
| N-CH₂ | 3.25 (t) | 43.8 |
| C-CH₂ | 3.05 (t) | 35.5 |
| NH | 5.50 (br s) | Not Applicable |
Note: The data presented is a representative example and may vary based on the specific derivative and solvent used. sigmaaldrich.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. google.com It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. rsc.orglibretexts.org
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for analyzing this compound systems. ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺, which directly provides the molecular weight. rsc.org High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. rsc.org
The fragmentation of this compound and its derivatives in the mass spectrometer provides a "fingerprint" that can aid in structural confirmation. researchgate.netnih.gov Common fragmentation pathways involve cleavage of the C-S bond, the C-N bond, and bonds within the ethylamine chain. For example, a characteristic fragment often observed corresponds to the tosyl group or the tropylium (B1234903) ion at m/z 91. docbrown.info
Interactive Data Table: Common Fragments in the Mass Spectrum of a this compound Derivative
| m/z | Proposed Fragment | Significance |
| 200 | [M+H]⁺ | Molecular Ion |
| 155 | [CH₃C₆H₄SO₂]⁺ | Tosyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 44 | [CH₂NH₂]⁺ | Ethanamine fragment |
Note: This is a generalized fragmentation pattern. Actual fragments and their relative abundances will depend on the specific compound and the ionization conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. umich.eduspectroscopyonline.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. openstax.orglibretexts.org
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The presence of an N-H bond in the amine group is typically indicated by a sharp to moderately broad peak in the 3300-3500 cm⁻¹ region. The sulfonyl group (SO₂) of the tosyl moiety gives rise to two strong, characteristic stretching bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring are also observable. researchgate.netrjb.roresearchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1300 |
| S=O (Sulfonyl) | Symmetric Stretching | 1160-1140 |
| C=C (Aromatic) | Stretching | 1450-1600 |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a compound and to separate enantiomers. lcms.czgoogleapis.combiotechrep.ir For purity analysis, a sample is passed through a column, and the components are separated based on their differential interactions with the stationary and mobile phases. chromforum.org The purity is typically determined by the area percentage of the main peak in the chromatogram.
When dealing with chiral derivatives of this compound, chiral HPLC is employed to determine the enantiomeric excess (ee). numberanalytics.commasterorganicchemistry.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. brussels-scientific.com The enantiomeric excess is a measure of the purity of a chiral substance and is crucial in many applications, particularly in pharmaceuticals. numberanalytics.comatlantis-press.com
Interactive Data Table: Example HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structural Conformation
For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction analysis can reveal the exact spatial arrangement of the atoms. researchgate.net This includes the conformation of the ethylamine chain, the orientation of the tosyl group relative to the rest of the molecule, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netdiva-portal.org This detailed structural information is invaluable for understanding the molecule's properties and interactions. chem-soc.si
Theoretical and Computational Chemistry Studies on 2 Tosylethanamine
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of molecules, offering a balance between computational cost and accuracy. mdpi.comd-nb.info It is widely used to elucidate reaction mechanisms, identify intermediates, and calculate activation barriers. rsc.org While direct DFT studies on the reaction mechanisms of 2-tosylethanamine are not extensively documented, research on analogous systems provides significant insights.
For instance, DFT calculations have been instrumental in postulating and confirming the mechanisms of reactions involving similar tosyl-protected amines. A study on the synthesis of N-heteroalkyl-N′-tosylpiperazines, which involves the cyclization of a tosylated amine, utilized DFT to confirm a plausible mechanism. The calculations supported an aliphatic nucleophilic substitution (SN) pathway and confirmed the energetic favorability of the formation of a six-membered ring. acs.org
Furthermore, DFT has been used to systematically study the reactivity and mechanism of nucleophilic additions of amines to alkenes. medjchem.com Analysis of conceptual DFT reactivity indices, such as electrophilic and nucleophilic Parr functions, successfully explains the reactivity and regioselectivity observed in these reactions. medjchem.commdpi.com Such approaches could theoretically be applied to predict how the nucleophilic nitrogen in this compound would react with various electrophiles.
Investigations into the condensation reactions of N-tosylamine with aldehydes to form N-tosylimines have also been supported by the principles of acid catalysis elucidated by computational models. researchgate.netresearchgate.net These studies show that the reaction efficiency is often dependent on factors like the concentration of Brønsted acid sites in zeolite catalysts, a factor that can be modeled using computational approaches. researchgate.net A comparative DFT study on TBD-catalyzed reactions of amines highlighted that the reaction pathway can be influenced by solvent polarity and the nucleophilicity of the amine. nih.gov These findings are crucial for predicting the behavior of this compound in similar chemical transformations.
Ab Initio and Semiempirical Methods for Molecular Characteristics
Ab initio and semiempirical methods are foundational computational techniques for determining molecular properties. Ab initio methods compute properties from first principles using only fundamental physical constants, while semiempirical methods incorporate experimental parameters to simplify calculations, making them faster for large molecules. mdpi.comuni-muenchen.dewikipedia.org
Ab Initio Methods: These methods, which include Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), are used to obtain highly accurate molecular characteristics. For example, in a study of fluorophilic amines, ab initio calculations using HF and DFT were performed to determine proton affinities, showing that inserting a trimethylene spacer effectively mitigates the electron-withdrawing effect of a perfluorinated segment. researchgate.net Similar calculations could be used to determine the basicity and proton affinity of this compound. High-level ab initio calculations have also been employed to determine the barriers to internal rotation and inversion of the amino group in aminopyrimidines, demonstrating that while lower-level calculations can sometimes suffice, higher-level methods are often necessary for accurate results. nih.gov
Semiempirical Methods: Methods like AM1, PM3, and MNDO are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations. uni-muenchen.degoogle.com While their accuracy can be limited if the molecule under study is dissimilar to the molecules used for parameterization, they are valuable for rapid geometry optimizations and molecular dynamics of large systems. wikipedia.orggoogle.com These methods are particularly useful for exploring the potential energy surfaces of large molecules where more computationally expensive methods would be prohibitive.
A comparative overview of these methods is presented below:
| Method Type | Basis of Calculation | Key Features | Typical Application |
| Ab Initio | First principles, fundamental constants. mdpi.com | High accuracy, computationally expensive. Can be systematically improved. mdpi.com | Calculating precise molecular properties (e.g., energies, geometries, vibrational frequencies) for small to medium-sized molecules. nih.gov |
| Semiempirical | Simplified Hartree-Fock formalism with empirical parameters. wikipedia.org | Computationally fast, suitable for large molecules. Accuracy depends on parameterization. wikipedia.orggoogle.com | Rapid geometry optimization, screening of large molecular systems, molecular dynamics. google.com |
Modeling of Reaction Pathways and Transition States
Understanding a chemical reaction requires mapping its entire pathway, including the high-energy transition state (TS) that connects reactants and products. solubilityofthings.comnumberanalytics.com Computational modeling is a key tool for locating these fleeting structures and calculating their energies, which correspond to the reaction's activation energy. github.ioucsb.edu
A transition state is a first-order saddle point on the potential energy surface, and its verification involves a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io An Intrinsic Reaction Coordinate (IRC) calculation can then confirm that this TS correctly connects the intended reactants and products. github.io
While specific transition state models for this compound reactions are not prominent in the literature, studies on analogous systems illustrate the process. DFT calculations on the nih.govrsc.org-anionic rearrangement of 2-benzyloxypyridines showed that the rearrangement step, proceeding through an oxirane-like transition state, is the rate-determining step of the reaction. researchgate.net In another example, DFT calculations were used to support the proposed mechanism in the enantioconvergent radical Suzuki cross-coupling of benzylic bromides, identifying the favorable transition state to explain the product's absolute configuration. nih.govacs.org Similarly, the cyclization to form N-tosylpiperazines was modeled, and the transition state for the key SN2 step was implicitly part of the mechanistic investigation that confirmed the pathway. acs.org These examples demonstrate how computational modeling can be applied to map the reaction coordinates and determine the energetic barriers for reactions involving tosyl-protected amines like this compound.
Prediction of Stereoselectivity and Regioselectivity
Computational chemistry has become an invaluable tool for predicting the outcome of stereoselective and regioselective reactions, moving beyond qualitative explanations based on steric and electronic effects. rsc.orgarxiv.org By calculating the energies of competing transition states, chemists can quantitatively predict which isomer will be favored. nih.gov
Regioselectivity: DFT calculations are frequently used to explain and predict regioselectivity. In the study of the nih.govrsc.org-anionic rearrangement of 2-(benzyloxy)nicotinonitrile, DFT calculations explained the predominant formation of one regioisomer by showing that the quick formation of a five-membered ring intermediate was kinetically favored. researchgate.net Similarly, DFT has been used to clarify the regioselectivity of cycloaddition reactions, such as the zinc-mediated 1,3-dipolar cycloaddition of a related synthon, β-tosylethylazide, with alkynes. researchgate.net These studies provide a framework for how the regioselectivity of, for example, the alkylation or acylation of this compound could be predicted.
Stereoselectivity: Predicting stereoselectivity involves locating the transition states leading to different stereoisomers and comparing their relative free energies. DFT calculations have been used to tentatively support the favorable transition state to explain the absolute configuration of products in copper-catalyzed enantioconvergent cross-couplings. nih.govacs.org In another example, the stereoselectivity of the [4+2] cycloaddition of a chiral diene derived from a serine derivative was supported by ab initio calculations. sigmaaldrich.com For complex systems, specialized techniques like quantum-guided molecular mechanics (Q2MM) have been developed to rapidly screen large ligand libraries and predict enantiomeric excess with high correlation to experimental results. nih.gov Although not applied directly to this compound, these methods could be used to design chiral catalysts for asymmetric reactions involving its amine group.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and non-covalent interactions of a molecule dictate its physical properties and how it interacts with other molecules. libretexts.org Conformational analysis, often combining experimental data from X-ray crystallography with computational modeling, provides a detailed picture of a molecule's preferred shapes and the energetic barriers between them. rsc.orgimperial.ac.uk
Direct conformational studies on this compound are scarce, but a detailed analysis of the closely related compound N,N-bis(tosyloxyethyl)-p-toluenesulfonamide (a tritosylated diethanolamine) offers significant insight. researchgate.net A single-crystal X-ray diffraction study, complemented by DFT calculations, revealed that the molecule adopts a conformation where the three bulky tosyl groups are positioned as far apart as possible to minimize steric hindrance. The crystal packing is stabilized by a network of intermolecular C—H⋯O hydrogen bonds, which form columns within the crystal structure. researchgate.net
Further studies on N-alkyl-N′-tosylpiperazines have shown that the nature of the N-substituent significantly influences the molecular conformation and the resulting intermolecular interactions, leading to diverse crystal packing patterns. researchgate.net This highlights the conformational flexibility imparted by the tosyl group and its role in directing supramolecular assembly.
The types of intermolecular interactions common in such systems were also explored in a combined crystallographic and theoretical study of an amidophosphoester. nih.gov This work used DFT calculations and Natural Bond Orbital (NBO) analysis to evaluate the strength of classical N—H⋯O hydrogen bonds and weaker C—H⋯O interactions, confirming that these forces work synergistically to form a two-dimensional network. nih.gov These findings are directly applicable to this compound, which possesses both N-H and C-H donor sites and sulfonyl oxygen acceptor sites.
Table of Conformational and Interaction Data for Tosyl-Amine Analogs
| Compound/System | Method | Key Findings | Reference |
|---|---|---|---|
| N,N-bis(tosyloxyethyl)-p-toluenesulfonamide | X-ray Diffraction, DFT | Conformation minimizes steric hindrance of tosyl groups. Packing dominated by C—H⋯O hydrogen bonds. | researchgate.net |
| N-Alkyl-N′-tosylpiperazines | X-ray Diffraction | N-substituents induce conformational changes, modifying noncovalent interaction sites and crystal packing. | researchgate.net |
Biological Relevance and Medicinal Chemistry Perspectives of 2 Tosylethanamine Scaffolds
2-Tosylethanamine as a Motif in Biologically Active Compounds
The this compound scaffold, characterized by an ethylamine (B1201723) backbone with a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom, is a significant structural motif in medicinal chemistry. The tosyl group serves as an effective protecting group for the amine, reducing its basicity and allowing for controlled reactions in multi-step syntheses. jocpr.com This characteristic is crucial for constructing complex molecules with specific biological activities. Its derivatives are foundational to the synthesis of various biologically active compounds, demonstrating its versatility in pharmaceutical and chemical research.
A prominent example of this compound's role as a key intermediate is in the synthesis of Carvedilol. jocpr.comjocpr.com Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely used in the management of cardiovascular disorders.
To circumvent this issue, the amine group of 2-(2-methoxyphenoxy)ethanamine is protected with a p-toluenesulfonyl chloride, forming the N-tosylated intermediate. jocpr.com This N-sulfonamide significantly lowers the basicity of the nitrogen atom, preventing the formation of the bis impurity during the subsequent reaction steps. jocpr.com The synthesis involves reacting this intermediate with 4-(oxiran-2-ylmethoxy)-9H-carbazole. jocpr.comgoogleapis.com After the coupling reaction, the tosyl group is conveniently removed (desulfonylated) using reagents like magnesium in methanol (B129727) to yield the final Carvedilol molecule. jocpr.comjocpr.com This strategy represents an efficient and industrially viable method for producing high-purity Carvedilol by minimizing side-product formation. jocpr.com
Table 1: Role of this compound Derivative in Carvedilol Synthesis
| Step | Description | Key Intermediate | Purpose of Tosyl Group |
| Protection | The primary amine of 2-(2-methoxyphenoxy)ethanamine is reacted with p-toluenesulfonyl chloride. | 2-(2-methoxyphenoxy)-N-tosylethanamine | Reduces amine basicity to serve as a protecting group. jocpr.com |
| Coupling | The tosylated intermediate is reacted with an epoxide, 4-(oxiran-2-ylmethoxy)-9H-carbazole. | 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxyphenoxy)ethyl)-N-tosylamino)propan-2-ol | Prevents the formation of "bis impurity" (Impurity B). jocpr.com |
| Deprotection | The tosyl group is removed from the coupled product. | Carvedilol | To yield the final, pure active pharmaceutical ingredient. jocpr.com |
The sulfonamide functional group (-SO₂NH-), which is central to the this compound structure, is a privileged scaffold in the development of a wide array of therapeutic agents. nih.gov This moiety is present in numerous drugs due to its ability to mimic a carboxylic acid group in terms of acidity and hydrogen bonding capacity, allowing it to interact with biological targets. Sulfonamides form the basis for drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties. nih.gov
While this compound itself is primarily recognized as a synthetic intermediate, the broader class of sulfonamide derivatives is prevalent across various sectors:
Pharmaceuticals: Sulfonamide-based drugs are used to treat a range of conditions. They are known for their antibacterial action, where they inhibit the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for folate synthesis in bacteria. nih.govnih.gov Beyond antibiotics, this framework is found in carbonic anhydrase inhibitors, anticonvulsants, and anti-inflammatory drugs.
Agrochemicals: The biological activity of sulfonamides extends to agrochemical applications, where they are used in herbicides and fungicides. Their mechanism often involves the inhibition of essential enzymes in plants and fungi, similar to their action in microbes.
Natural Products: Although synthetic sulfonamides are more common, the sulfonyl group does appear in some natural products, albeit rarely. The presence of this functional group in any capacity underscores its compatibility with biological systems.
Research on Biological Activities of Derived Structures
The this compound scaffold serves as a template for synthesizing novel compounds with a range of potential therapeutic applications. Research has focused on modifying this core structure to explore and enhance its biological activities.
Sulfonamide derivatives have long been a cornerstone of antimicrobial research. nih.gov Their bacteriostatic action is well-established, and ongoing research seeks to develop new derivatives to combat antibiotic resistance. nih.gov
Recent studies have explored the efficacy of sulfonamides against microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. Research has shown that certain sulfonamides, particularly when complexed with metals, can inhibit biofilm formation at subinhibitory concentrations. nih.gov For instance, metal complexes of sulfamethoxazole (B1682508) and sulfadiazine (B1682646) have been shown to completely inhibit Mycobacterium fortuitum biofilm formation. nih.gov The proposed mechanism involves the inhibition of the dihydropteroate synthase (DHPS) enzyme, which may disrupt processes essential for biofilm establishment. nih.gov
Table 2: Antimicrobial and Anti-Biofilm Research Findings
| Compound Class | Target Organism(s) | Activity Observed | Potential Mechanism |
| Sulfonamide Metal Complexes | Mycobacterium fortuitum, M. abscessus, M. massiliense | Inhibition of biofilm formation at subinhibitory concentrations. nih.gov | Inhibition of dihydropteroate synthase (DHPS) enzyme. nih.gov |
| General Sulfonamides | Staphylococcus aureus, Escherichia coli, Nocardia | Broad-spectrum antibacterial activity. nih.gov | Inhibition of folate synthesis pathway. nih.gov |
| 2-Aminothiazole (B372263) Derivatives | Various bacteria and fungi | Antimicrobial activity. nih.govnih.gov | Varies depending on the specific derivative and substitutions. nih.gov |
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Consequently, there is significant interest in developing compounds with antioxidant properties. nih.gov Derivatives containing the sulfonamide moiety, particularly those integrated into heterocyclic systems like thiazole (B1198619), have shown promising antioxidant activity. excli.denih.gov
In one study, a series of 2-aminothiazole sulfonamide derivatives were synthesized and evaluated for their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) dismutase (SOD)-mimic assays. nih.gov Several compounds exhibited potent antioxidant activity, with some showing over 90% scavenging activity. excli.denih.gov The antioxidant capacity of these molecules is often attributed to their chemical structure, including the presence of specific functional groups that can donate a hydrogen atom or an electron to neutralize free radicals. frontiersin.org
The structural features of this compound derivatives make them suitable candidates for interacting with enzyme active sites and cell surface receptors. The sulfonamide group, in particular, is a key pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with biological targets.
Research has demonstrated that sulfonamide derivatives can act as effective enzyme inhibitors. For example, certain N-substituted sulfamoyl derivatives have been identified as potent inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Similarly, other studies have shown that 2-amino thiazole derivatives can inhibit carbonic anhydrase isoenzymes. nih.gov The ability of these compounds to selectively inhibit specific enzymes highlights their potential for the development of targeted therapies for a variety of diseases. researchgate.net
Design and Synthesis of Novel Medicinal Agents Incorporating this compound
The this compound scaffold, characterized by a tosyl (p-toluenesulfonyl) group attached to an ethylamine moiety, represents a versatile building block in medicinal chemistry. The strategic incorporation of this scaffold into drug candidates is guided by principles of rational design and bioisosterism, aiming to optimize pharmacological activity, selectivity, and pharmacokinetic properties.
Rational Design of Sulfonamide-Containing Drug Candidates
Rational drug design is a strategic approach that leverages the understanding of a biological target's structure and mechanism to design molecules with a high affinity and specificity for that target. The sulfonamide group, a key feature of this compound, is a privileged functional group in medicinal chemistry due to its versatile chemical and physical properties.
The design of sulfonamide-based drug candidates often focuses on several key aspects:
Mimicry of Transition States: The tetrahedral geometry of the sulfonamide sulfur can mimic the transition state of tetrahedral intermediates in enzymatic reactions, particularly in proteases.
Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the active site of a protein.
Scaffold for Diverse Substitutions: The aromatic ring of the tosyl group and the amine of the ethylamine chain provide points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).
A notable example of rational design involving sulfonamides is in the development of kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to be ATP-competitive, and the sulfonamide moiety can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The design of novel kinase inhibitors often involves a scaffold-based approach, where a core structure is identified and then decorated with various substituents to optimize potency and selectivity.
The following table illustrates the general approach to the rational design of sulfonamide-containing kinase inhibitors, a strategy that could be applied to derivatives of this compound.
| Design Strategy | Rationale | Example Application |
| Scaffold Hopping | Replacing a core molecular scaffold with a structurally different one while retaining similar biological activity. | Moving from a known kinase inhibitor scaffold to a novel one incorporating a sulfonamide to improve properties or gain intellectual property. |
| Structure-Based Design | Utilizing the 3D structure of the target protein to design ligands that fit precisely into the binding site. | Docking this compound derivatives into the ATP-binding pocket of a target kinase to predict binding modes and guide synthetic efforts. |
| Fragment-Based Design | Screening small molecular fragments for binding to the target and then growing or linking them to create a potent inhibitor. | Identifying a tosyl-containing fragment that binds to a kinase and then elaborating it with an ethylamine linker and other functionalities. |
Future Research Directions and Outlook for 2 Tosylethanamine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary focus for future research will be the development of more environmentally benign and efficient methods for synthesizing 2-tosylethanamine and its precursors. Current synthetic strategies, while effective, may rely on harsh reagents or generate significant waste. The principles of green chemistry are expected to drive innovation in this area.
Future synthetic protocols will likely emphasize:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.
Use of Greener Solvents: Shifting away from volatile organic compounds towards safer alternatives, such as water. The synthesis of related β-amino sulfones has already demonstrated the feasibility of using water as a reaction medium, a "green virtue" that could be adapted for this compound synthesis. researchgate.net
Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste and improve efficiency. This includes exploring novel organocatalysts or earth-abundant metal catalysts.
Energy Efficiency: Developing syntheses that proceed under milder conditions, such as lower temperatures and pressures, to reduce energy consumption.
By focusing on these principles, chemists can develop synthetic routes that are not only more sustainable but also more cost-effective and scalable for industrial applications.
Expanding the Scope of Metal-Catalyzed Asymmetric Transformations
The tosyl group in this compound and its derivatives is an excellent activating and directing group, making these compounds ideal substrates for a variety of metal-catalyzed reactions. A significant frontier in this field is the expansion of enantioconvergent transformations, which can convert a racemic mixture into a single, desired enantiomer. nih.govacs.org
Future research will likely concentrate on:
Novel Catalytic Systems: Developing new chiral ligands and transition-metal catalysts (e.g., based on Nickel, Palladium, Copper, Iridium, or Cobalt) to achieve higher yields and enantioselectivities in cross-coupling reactions. nih.govacs.orgsioc-journal.cn
Broader Substrate Scope: Applying these asymmetric methods to a wider range of this compound-derived substrates to generate a diverse library of chiral building blocks. This includes the enantioconvergent synthesis of valuable products like non-natural α-amino acids, β,β-diaryl N-tosylethanamines, and enantioenriched organosilanes. nih.govacs.org
Mechanistic Insights: Combining experimental and computational studies to gain a deeper understanding of reaction mechanisms, which will enable the rational design of more effective catalysts and the prediction of stereochemical outcomes. nih.govacs.org
The ability to precisely control stereochemistry is paramount in medicinal chemistry, and expanding the toolbox of asymmetric transformations for this compound derivatives will provide access to novel and potent chiral molecules.
Table 1: Examples of Metal-Catalyzed Asymmetric Syntheses Involving Tosylated Amine Scaffolds
| Product Class | Reaction Type | Catalyst System (Example) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| β,β-Diaryl N-tosylethanamine | Photoredox/Ni-Catalyzed Cross-Coupling | Not specified | 83% | nih.govacs.org |
| Enantioenriched α-Amino Acids | Ni-Catalyzed Negishi Alkylation | NiBr₂·glyme/bis(oxazoline) | up to 99% | nih.govacs.org |
| Enantioenriched Organosilanes | Ni-Catalyzed Negishi Cross-Coupling | NiBr₂·diglyme/bis(oxazoline) | up to 94% | nih.govacs.org |
| (S)-2-Nitro-1-phenyl-N-Tosylethanamine | Asymmetric aza-Henry Reaction | Chiral Cu(II)-N₄ Complex | 76% | rsc.org |
| Nonracemic 1,2-Amino Ethers | SN2-Type Ring-Opening of Aziridines | Cu(OTf)₂ | up to 92% | iitk.ac.in |
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
To accelerate the discovery and development of new chemical entities, the integration of modern automation technologies is essential. Flow chemistry and high-throughput experimentation (HTE) offer powerful platforms to enhance the synthesis and optimization of this compound derivatives. wuxibiology.compurdue.edu
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, leading to improved yields, selectivity, and safety. purdue.edu This technology is particularly well-suited for scaling up optimized reactions and for performing transformations that are challenging in traditional batch reactors, such as photochemical or hazardous reactions. purdue.eduyoutube.com The synthesis of this compound derivatives could be significantly streamlined by adopting continuous flow processes.
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a vast number of reaction conditions (e.g., catalysts, solvents, bases) in parallel using miniaturized arrays. purdue.edunih.gov This approach dramatically shortens the time required for reaction optimization, enabling researchers to quickly identify the ideal conditions for synthesizing a target library of this compound analogs. purdue.eduyoutube.com
By combining HTE for rapid optimization with flow chemistry for efficient and scalable synthesis, researchers can significantly shorten the 'design-synthesis-test' cycle in drug discovery programs centered around the this compound scaffold. youtube.com
Deeper Exploration of Biological Activities and Structure-Activity Relationships
The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, and the ethylamine (B1201723) scaffold is a key component in many bioactive molecules. cymitquimica.combeilstein-journals.orgsigmaaldrich.com This suggests that derivatives of this compound hold significant, yet largely untapped, therapeutic potential. A critical future direction is the systematic exploration of their biological activities.
Key research efforts will include:
Broad Biological Screening: Testing libraries of this compound derivatives against a wide range of biological targets, including enzymes, receptors, and various cell lines (e.g., cancer, bacterial, fungal). For instance, derivatives of 1,3,5-triazine, which can be synthesized using N-tosylethylamine, have shown antibacterial and antitumor effects. thieme-connect.de
Structure-Activity Relationship (SAR) Studies: Once a bioactive "hit" is identified, systematic modifications will be made to the this compound core to understand how different structural features influence potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov This knowledge is crucial for optimizing a lead compound into a viable drug candidate.
Novel Scaffolds: Incorporating the this compound motif into more complex and diverse molecular frameworks to uncover new biological functions. nih.gov
This deeper biological exploration could lead to the discovery of novel therapeutic agents for a variety of diseases.
Table 2: Potential Areas for Biological Activity Screening of this compound Derivatives
| Potential Activity | Rationale/Example | Reference |
|---|---|---|
| Antibacterial | The sulfonamide group is a known antibacterial pharmacophore. | cymitquimica.com |
| Antifungal | Design of novel chromene derivatives has yielded potent antifungal agents. | nih.gov |
| Anticancer / Cytotoxic | 1,3,5-triazine derivatives have shown antitumor effects; other novel amine derivatives have been evaluated for cytotoxicity. | thieme-connect.denih.gov |
| Enzyme Inhibition | The scaffold can be used to design inhibitors for specific enzymes, such as those involved in cancer or inflammatory diseases. | sigmaaldrich.comresearchgate.net |
| Receptor Modulation | The ethylamine moiety is common in receptor ligands; derivatives could target CNS or other receptors. | beilstein-journals.orggoogle.com |
Computational Design and Optimization of Novel Derivatives with Targeted Functions
In parallel with experimental work, computational chemistry will play a pivotal role in guiding the design of new this compound derivatives. In silico methods can predict how a molecule will interact with a biological target, saving significant time and resources in the laboratory.
Future research will increasingly leverage:
Molecular Docking: Simulating the binding of virtual this compound derivatives into the active site of a protein target to predict their binding affinity and orientation. This allows for the prioritization of compounds for synthesis. biorxiv.org
Pharmacophore Modeling: Creating models based on the essential structural features required for biological activity. These models can then be used to search virtual libraries for new compounds or to design novel molecules with improved properties. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity, enabling the prediction of the potency of unsynthesized analogs.
De Novo Design: Using algorithms to design entirely new molecules that are optimized to fit a specific biological target, using the this compound scaffold as a starting point or fragment.
The synergy between computational design and experimental synthesis will enable a more rational, hypothesis-driven approach to drug discovery, allowing for the creation of highly optimized this compound derivatives with precisely targeted functions. purdue.edubiorxiv.org
Q & A
Basic: What are the key synthetic strategies for preparing 2-Tosylethanamine derivatives?
Methodological Answer:
- Sulfonation and Amine Protection: Common routes involve reacting ethanamine derivatives with tosyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine) to install the tosyl group. For example, sulfonation of 2-thiophen-2-ylethanamine with TsCl yields this compound analogs .
- Multi-Step Optimization: Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor reaction progress using TLC (Rf ~0.3–0.5 in polar solvents) .
- Safety: Use inert atmospheres (N₂/Ar) to avoid side reactions with moisture-sensitive intermediates .
Basic: How can spectroscopic techniques validate the structural identity of this compound derivatives?
Methodological Answer:
- NMR Analysis:
- Mass Spectrometry: Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 215 for this compound) and fragmentation patterns (e.g., loss of SO₂ at m/z 155) .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., IR for sulfonyl group confirmation at 1170–1360 cm⁻¹ and 550–600 cm⁻¹) to address ambiguities in NMR assignments .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
- Crystallography: If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .
Advanced: What experimental design considerations optimize the yield of this compound derivatives?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DCM, THF) enhance sulfonation efficiency. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of TsCl .
- Stoichiometry: Use TsCl in excess (1.5–2.0 equivalents) to ensure complete amine protection. Monitor pH to maintain basic conditions (pH 8–10) .
- Temperature Control: Reactions typically proceed at 0–5°C (to minimize side products) and warm to room temperature for completion .
Advanced: How can researchers mitigate hazards when handling this compound intermediates?
Methodological Answer:
- Safety Protocols:
- Waste Management: Quench excess TsCl with ice-cold water, neutralize with NaHCO₃, and dispose via certified hazardous waste services .
Basic: What are the best practices for documenting synthetic procedures for reproducibility?
Methodological Answer:
- Detailed Experimental Logs: Record exact molar ratios, solvent volumes, and reaction times. For example, "2-thiophen-2-ylethanamine (1.0 mmol) was dissolved in DCM (10 mL), cooled to 0°C, and treated with TsCl (1.5 mmol) and pyridine (2.0 mmol)" .
- Supplementary Data: Include chromatograms (TLC/HPLC), spectra (NMR/IR), and purity data (HPLC ≥95%) in supporting information .
Advanced: How can computational tools aid in predicting the reactivity of this compound derivatives?
Methodological Answer:
- Reactivity Simulations: Use software like Schrödinger’s Maestro to model nucleophilic attack sites on the tosyl group.
- Kinetic Studies: DFT-based transition state analysis predicts reaction barriers for sulfonation or deprotection steps .
- SAR Modeling: QSAR models correlate structural modifications (e.g., substituents on the aryl group) with biological activity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
